4-Bromo-N-cyclopropylpyridin-2-amine

Description

Molecular Structure and Classification

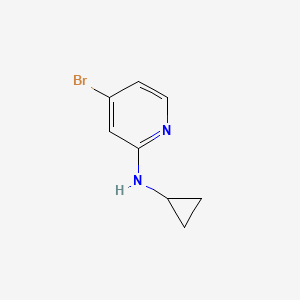

The molecular structure of this compound is characterized by its well-defined geometric arrangement and electronic distribution. The compound possesses the molecular formula C8H9BrN2, indicating eight carbon atoms, nine hydrogen atoms, one bromine atom, and two nitrogen atoms within its structure. This composition places the compound within the classification of diazine derivatives, specifically as a substituted pyridine with additional amine functionality.

The structural representation can be described through its Simplified Molecular Input Line Entry System notation as C1CC1NC2=NC=CC(=C2)Br, which clearly delineates the connectivity between atoms. This notation reveals the presence of the three-membered cyclopropyl ring attached to the amino nitrogen, which in turn connects to the pyridine ring at the 2-position. The bromine atom occupies the 4-position of the pyridine ring, creating a specific substitution pattern that influences both electronic properties and potential reactivity.

The compound's molecular weight of 213.0745 atomic mass units provides important information for analytical characterization and synthetic planning. This relatively moderate molecular weight places the compound within a size range that facilitates both synthetic accessibility and potential biological membrane permeability. The presence of two nitrogen atoms contributes to the compound's basic character and hydrogen bonding potential, while the bromine atom introduces polarizability and potential for further functionalization through cross-coupling reactions.

The spatial arrangement of the molecule reflects the planar nature of the pyridine ring system, consistent with aromatic character and delocalized electron density. The cyclopropyl group introduces a three-dimensional element to the structure, with the ring strain of the three-membered ring contributing to unique conformational properties. This combination of planar aromatic character with constrained aliphatic substitution creates a molecular geometry that balances rigidity with functional group accessibility.

Physical and Chemical Properties Overview

The physical and chemical properties of this compound reflect its heterocyclic nature and specific substitution pattern. While comprehensive experimental data for this specific compound remains limited in the available literature, the properties can be understood through comparison with related pyridine derivatives and consideration of substituent effects. The compound's behavior is influenced by the electronic properties of both the pyridine ring and the attached functional groups.

The presence of the nitrogen atom in the pyridine ring confers basic character to the molecule, similar to other pyridine derivatives. Pyridine itself exhibits a basic dissociation constant that reflects its ability to accept protons, and substitution patterns significantly influence this property. The electron-withdrawing nature of the bromine atom at the 4-position is expected to reduce the basicity compared to unsubstituted pyridine, while the amino substitution at the 2-position introduces additional basic sites.

Solubility characteristics are anticipated to reflect the compound's polar nature, with the nitrogen atoms providing hydrogen bonding capability and water solubility potential. Pyridine compounds are generally noted for their miscibility with water and polar solvents. The cyclopropyl group introduces hydrophobic character that may moderate aqueous solubility while enhancing solubility in organic media. The bromine atom contributes to molecular polarizability and may influence intermolecular interactions.

The compound's stability profile is expected to reflect typical pyridine derivative behavior, with the aromatic ring providing inherent stability against thermal decomposition. However, the presence of the cyclopropyl group introduces potential reactivity due to ring strain, while the bromine atom provides a site for nucleophilic substitution or cross-coupling reactions. These structural features suggest moderate stability under standard conditions with specific reactivity patterns available for synthetic applications.

| Property Category | Expected Characteristics | Basis for Prediction |

|---|---|---|

| Basicity | Moderate, reduced from pyridine | Electron-withdrawing bromine effect |

| Solubility | Polar solvents, limited water solubility | Nitrogen atoms, hydrophobic cyclopropyl |

| Stability | Moderate, aromatic stabilization | Pyridine ring, ring strain considerations |

| Reactivity | Nucleophilic substitution at bromine | Halogen leaving group potential |

Historical Context in Pyridine Chemistry

The development of pyridine chemistry provides essential context for understanding compounds like this compound within the broader framework of heterocyclic research. Pyridine itself was first isolated in 1849 by Thomas Anderson through the high-temperature decomposition of animal bones, marking the beginning of systematic pyridine chemistry investigation. Anderson's naming of the compound derived from the Greek word meaning fire, reflecting the conditions of its discovery and establishing nomenclature patterns that continue today.

The structural elucidation of pyridine occurred approximately twenty years after its initial isolation, through the independent work of Wilhelm Körner and James Dewar in the late 1860s and early 1870s. These researchers proposed that pyridine's structure resembled benzene with one carbon-hydrogen unit replaced by a nitrogen atom, establishing the fundamental understanding of pyridine as a six-membered aromatic heterocycle. This structural insight provided the foundation for subsequent synthetic investigations and derivative development.

The first major synthetic breakthrough in pyridine chemistry came in 1881 with Arthur Rudolf Hantzsch's development of a synthetic route to pyridine derivatives. The Hantzsch synthesis utilized a combination of beta-keto acids, aldehydes, and ammonia or ammonium salts to construct the pyridine ring system. While initially yielding low product amounts and requiring cumbersome procedures, this methodology established the principle of constructing pyridine rings through condensation reactions and provided access to substituted derivatives.

A significant advancement occurred in 1924 when Aleksei Chichibabin developed an improved synthetic approach that remains in industrial use today. The Chichibabin synthesis employed formaldehyde, acetaldehyde, and ammonia over transition metal fluoride catalysts to produce dihydropyridine intermediates, followed by high-temperature oxidation to yield pyridine. This method dramatically improved yields and accessibility, enabling large-scale pyridine production and supporting the development of numerous derivatives.

The evolution of pyridine chemistry from these foundational discoveries to contemporary specialized derivatives like this compound illustrates the progressive sophistication of heterocyclic synthesis. Modern pyridine derivatives incorporate diverse substitution patterns and functional groups that were inconceivable during the early period of pyridine research. The development of cross-coupling methodologies, selective functionalization techniques, and advanced synthetic strategies has enabled the precise construction of complex pyridine derivatives with tailored properties.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research extends across multiple dimensions of contemporary chemical investigation. Pyridine-containing compounds have emerged as crucial scaffolds in pharmaceutical development, with the nitrogen atom providing unique opportunities for molecular recognition and biological interaction. The specific substitution pattern present in this compound represents strategic modifications that address both synthetic accessibility and functional property optimization.

The incorporation of bromine substitution at the 4-position provides a versatile synthetic handle for further functionalization through established cross-coupling methodologies. Palladium-catalyzed reactions, including Suzuki-Miyaura, Stille, and Heck couplings, have revolutionized the ability to introduce diverse substituents at halogen-bearing carbon centers. This reactivity pattern makes brominated pyridines valuable intermediates in the construction of more complex molecular architectures, supporting both pharmaceutical discovery efforts and materials science applications.

The cyclopropylamino substitution at the 2-position introduces conformational constraints that may influence biological activity and molecular recognition properties. Cyclopropyl groups are recognized for their ability to modulate molecular properties through their unique electronic characteristics and conformational rigidity. In pharmaceutical contexts, cyclopropyl substitution often enhances metabolic stability and influences pharmacokinetic properties, making such modifications strategically valuable in drug design efforts.

The compound's position within the broader landscape of heterocyclic chemistry reflects contemporary trends toward precision molecular design and targeted property optimization. Recent analyses of pharmaceutical approvals have highlighted the prevalence of pyridine-containing structures, with thousands of drug candidates incorporating pyridine scaffolds. This prevalence reflects the unique combination of chemical stability, synthetic accessibility, and biological relevance that pyridine derivatives provide.

| Research Application Area | Relevance of Compound Features | Impact on Field Development |

|---|---|---|

| Pharmaceutical Chemistry | Pyridine scaffold, amine functionality | Enhanced molecular recognition, drug-like properties |

| Synthetic Methodology | Bromine substitution, cross-coupling potential | Expanded synthetic accessibility, reaction development |

| Materials Science | Aromatic stability, nitrogen coordination | Electronic materials, coordination chemistry |

| Chemical Biology | Heterocyclic framework, hydrogen bonding | Biological probe development, structure-activity studies |

The research significance of this compound also encompasses its role as a representative example of modern heterocyclic design principles. The strategic combination of aromatic stability, functional group diversity, and synthetic versatility exemplifies approaches that have become standard in contemporary medicinal chemistry and materials research. Understanding the properties and potential applications of such compounds contributes to the broader knowledge base that supports innovation in chemical research and development.

Propriétés

IUPAC Name |

4-bromo-N-cyclopropylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLZYUOHICTMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682475 | |

| Record name | 4-Bromo-N-cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-84-3 | |

| Record name | 4-Bromo-N-cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-cyclopropylpyridin-2-amine typically involves the bromination of N-cyclopropylpyridin-2-amine. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-N-cyclopropylpyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

4-Bromo-N-cyclopropylpyridin-2-amine has diverse applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in various coupling reactions.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of pharmaceuticals targeting specific biological pathways.

Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Bromo-N-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to desired biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and safety profile .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The structural analogues of 4-Bromo-N-cyclopropylpyridin-2-amine primarily differ in substituent groups, halogen placement, and heterocyclic cores. Key analogues include:

| Compound Name | CAS Number | Similarity Score | Key Differences |

|---|---|---|---|

| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 633328-95-7 | 0.61 | Pyrimidine core; cyclopentyl substituent |

| 4-Amino-5-bromo-2-chloropyrimidine | 205672-25-9 | 0.58 | Additional amino group; pyrimidine core |

| 6-Bromo-2-fluoropyridin-3-amine | 850220-97-2 | N/A | Fluorine substituent; positional isomer |

| (5-Bromopyrimidin-2-yl)isopropylamine | 77476-95-0 | 0.56 | Pyrimidine core; isopropyl substituent |

Key Observations :

- Pyrimidine-based analogues (e.g., 633328-95-7) exhibit higher similarity scores due to shared bromine and amine motifs but differ in core ring structure and substituent bulkiness .

Divergences :

- The target compound’s cyclopropyl group may necessitate optimized reaction times or temperatures compared to bulkier analogues to avoid ring strain-induced side reactions .

Activité Biologique

4-Bromo-N-cyclopropylpyridin-2-amine (CAS No. 1209458-84-3) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a bromine atom at the 4-position of the pyridine ring and a cyclopropyl group at the nitrogen atom. The unique structure of this compound may contribute to its interactions with biological targets, making it a candidate for further investigation in drug development.

- Molecular Formula : C8H9BrN2

- Molecular Weight : 213.07 g/mol

The synthesis of this compound typically involves the bromination of N-cyclopropylpyridin-2-amine, utilizing brominating agents under controlled conditions to achieve selective bromination.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent and cyclopropyl group may influence the compound's binding affinity and selectivity for these targets, potentially modulating their activity.

Anticancer Activity

The anticancer potential of pyridine derivatives has been widely studied. Compounds structurally related to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, other cyclopropyl-substituted pyridines have demonstrated significant activity against estrogen receptor-positive breast cancer cells (MCF7) in vitro .

Case Studies

- Antimicrobial Screening : In a study evaluating the antimicrobial activity of various pyridine derivatives, compounds with similar structural features to this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating potential for further development as antimicrobial agents .

- Anticancer Evaluation : A related study highlighted that certain cyclopropyl-containing pyridines showed enhanced anticancer activity in vitro against MCF7 cells, suggesting that the cyclopropyl moiety may enhance biological efficacy through improved receptor binding or altered metabolic stability .

Comparative Analysis

To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-2,5-dimethoxyphenethylamine | Brominated phenethylamine | Antidepressant and potential anticancer |

| N-Cyclopropylpyridin-2-amine | Non-brominated analog | Moderate antimicrobial activity |

| Other Pyridine Derivatives | Various substitutions | Diverse biological activities |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-N-cyclopropylpyridin-2-amine, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves bromination of a pyridine precursor. For example, regioselective bromination using N-bromosuccinimide (NBS) in acetonitrile or dichloromethane under catalytic conditions (e.g., FeBr₃) is common. Key parameters include reaction temperature (0–25°C), stoichiometry (1.1–1.3 eq. brominating agent), and exclusion of moisture. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can crystallographic tools like SHELXL and ORTEP-3 be applied to determine the crystal structure of this compound?

- Methodological Answer : After single-crystal X-ray diffraction data collection, SHELXL refines the structure using least-squares minimization. Key steps include defining anisotropic displacement parameters for heavy atoms (Br, N) and applying restraints for bond lengths/angles. ORTEP-3 visualizes thermal ellipsoids to assess disorder or rotational flexibility in the cyclopropyl group. Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer : Use PPE including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks. Store the compound in a cool (2–8°C), dry environment away from oxidizers. Dispose of waste via licensed chemical disposal services. Emergency procedures include skin decontamination (soap/water) and immediate medical consultation for exposure .

Q. How can researchers address the lack of ecological toxicity data for this compound in environmental risk assessments?

- Methodological Answer : Conduct OECD 301/302 biodegradation assays to evaluate persistence. Use Daphnia magna acute toxicity tests (48-hr EC₅₀) and algae growth inhibition studies (72-hr IC₅₀) to assess aquatic toxicity. If data remain insufficient, apply precautionary principles in disposal and recommend environmental monitoring during large-scale use .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory crystallographic data during the refinement of this compound?

- Methodological Answer : For disordered regions (e.g., cyclopropyl orientation), apply PART instructions in SHELXL to model alternative conformations. Use the SQUEEZE algorithm to account for solvent-accessible voids. Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to resolve bond-length discrepancies. Check for twinning using PLATON’s TwinRotMat tool .

Q. What mechanistic insights can be gained from studying the bromination regioselectivity in the synthesis of this compound?

- Methodological Answer : Perform kinetic studies (e.g., in situ NMR monitoring) to identify intermediates. Computational modeling (DFT, NBO analysis) reveals electronic effects (e.g., electron-donating cyclopropyl group directing bromination to the para position). Compare with analogs lacking the cyclopropyl group to isolate steric/electronic contributions .

Q. How do steric and electronic effects of the cyclopropyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use Suzuki-Miyaura coupling with aryl boronic acids to test reactivity. Steric hindrance from the cyclopropyl group may reduce coupling efficiency at the 4-bromo position. Adjust catalyst systems (e.g., Pd(OAc)₂/XPhos) and solvent polarity (toluene vs. DMF) to optimize yields. Compare Hammett σ values for cyclopropyl vs. alkyl substituents to quantify electronic effects .

Q. What advanced spectroscopic techniques are critical for characterizing non-covalent interactions of this compound with biological targets?

- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kₐ) to enzymes like kinases. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS). For structural insights, use cryo-EM or NMR-based STD experiments to map interaction sites. Molecular dynamics (MD) simulations (AMBER force field) model binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.